decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene
Description
Decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene is a complex polycyclic aromatic hydrocarbon. This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation. The unique arrangement of its carbon atoms makes it an interesting subject for research in various fields, including organic chemistry, materials science, and nanotechnology.
Properties
Molecular Formula |
C35H18 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene |
InChI |
InChI=1S/C35H18/c1-2-9-22-21(5-1)17-27-31-23(22)14-11-20-13-16-25-32-24-10-4-8-18-6-3-7-19-12-15-26(33(27)35(25)30(20)31)34(32)29(19)28(18)24/h1-5,7-17H,6H2 |
InChI Key |
QDEWKRNVAGNNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C4=C1C=CC=C4C5=C6C=CC7=C8C6=C(C(=C35)C=C2)C9=CC1=CC=CC=C1C(=C98)C=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene typically involves multi-step organic reactions. These steps often include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions. Catalysts such as palladium or platinum may be used to facilitate these reactions. The reaction conditions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as flow chemistry and automated synthesis have been employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve solvents such as dichloromethane or toluene, and temperatures can range from room temperature to several hundred degrees Celsius, depending on the specific reaction.
Major Products
The major products formed from these reactions include various derivatives with altered electronic and structural properties. These derivatives can have different applications in materials science and organic electronics.
Scientific Research Applications
Chemistry
In chemistry, decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene is used as a model compound to study the properties of polycyclic aromatic hydrocarbons. Its unique structure allows researchers to explore the effects of ring fusion and unsaturation on chemical reactivity and stability.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug delivery and imaging. Its ability to interact with biological membranes and its fluorescent properties make it a candidate for use in diagnostic imaging and targeted drug delivery systems.
Industry
In industry, this compound is used in the development of advanced materials. Its electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism by which decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and signaling pathways, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as:
- Hexacyclo[25.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~]pentatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
- Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]nonatriaconta-1(31),3(35),4,6,9(34),10,12,15(33),16,18,21(32),22,24,27,29-pentadecaene-31,32,33,34,35-pentol
Uniqueness
What sets decacyclo[17.16.0.02,6.03,17.04,14.05,10.018,22.020,33.021,30.024,29]pentatriaconta-1,3(17),4(14),5(10),6,8,12,15,18,20(33),21(30),22,24,26,28,31,34-heptadecaene apart from these similar compounds is its specific arrangement of fused rings and the degree of unsaturation. This unique structure imparts distinct electronic and optical properties, making it particularly valuable for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
